![molecular formula C4H6Cl2O B3032465 3-chlorobutanoyl Chloride CAS No. 1951-11-7](/img/structure/B3032465.png)
3-chlorobutanoyl Chloride
Overview
Description
3-Chlorobutanoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into its chemical behavior and synthesis. For instance, the synthesis of 3-chlorobutanoic acid is achieved through the conjugate addition of chloride to chiral but-2-enoic imides promoted by BCl3-derivatives, followed by mild hydrolysis . This suggests that similar methodologies could potentially be applied to synthesize 3-chlorobutanoyl chloride.
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, ethyl 4-chloro-3-oxobutanoate reacts with substituted benzenediazonium chlorides to form 2-arylhydrazono-4-chloro-3-oxobutanoates, which exist as (E)/(Z)-hydrazone isomers . Another synthesis route involves the reaction of chloroacetyl chloride with 1,2-dichloroethene, leading to the formation of (E)-1,1,4-trichlorobut-3-en-2-one . Additionally, 3-chlorobutanol is prepared from 1,3-butanediol by acetylation and ester interchange . These methods highlight the reactivity of chlorinated butanoic derivatives and could inform the synthesis of 3-chlorobutanoyl chloride.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-chlorobutanoyl chloride has been determined using various spectroscopic techniques. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was elucidated using single-crystal X-ray diffraction . Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate's structure was confirmed by X-ray diffraction studies as well . These studies demonstrate the importance of structural analysis in understanding the properties of chlorinated organic compounds.
Chemical Reactions Analysis
The reactivity of chlorinated compounds is highlighted in several papers. The high reactivity of the vinylic halogen atom in (E)-1,1,4-trichlorobut-3-en-2-one is demonstrated by its reactions with various nitrogen-centered nucleophiles and sodium sulfide . Additionally, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate involves a Knoevenagel condensation reaction, indicating the potential for carbon-carbon bond formation in the presence of chlorinated substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated butanes are influenced by their molecular shape, as shown in a study of chlorobutanes using computer simulation . The vibrational spectra of 2-chlorobuta-1,3-diene provide insights into the conformational and thermodynamic properties of chlorinated compounds, which could be relevant to understanding the properties of 3-chlorobutanoyl chloride .
Scientific Research Applications
1. Synthesis of 3-Chlorobutanoic Acid and Imides
- 3-Chlorobutanoyl chloride is utilized in the synthesis of 3-chlorobutanoic acid and imides through the conjugate addition of chloride to chiral but-2-enoic imides. This process, promoted by BCl3-derivatives, results in diastereoisomeric ratios up to 90:10, leading to the production of 3-chlorobutanoic acid after mild hydrolysis (Cardillo et al., 1994).
2. Production of 3-Chlorobutanol
- The compound has been used in the preparation of 3-chlorobutanol from 1,3-butanediol. This synthesis involves acetylation and ester interchange under specific conditions, achieving a total yield of 75% (Zhou Xiao-ping, 2003).
3. Atmospheric Chemistry Studies
- In atmospheric chemistry, studies on nitrate radicals, dinitrogen pentoxide, and nitryl chloride at a rural site in Beijing involved 3-chlorobutanoyl chloride. This research contributes to understanding the role of these compounds in air quality and pollution dynamics (Wang et al., 2017).
4. Application in Pharmaceuticals and Agrochemicals
- 3-Chloropropionyl chloride, a similar compound, is significant in producing adhesives, pharmaceuticals, herbicides, and fungicides. A continuous flow method for its production has been developed, offering safer alternatives and efficient use of starting products (Movsisyan et al., 2018).
5. Role in Global Tropospheric Chemistry
- Studies on global tropospheric chlorine include the examination of compounds like 3-chlorobutanoyl chloride. This research provides insights into the effects of chlorine chemistry on atmospheric conditions, impacting ozone production and other atmospheric processes (Wang et al., 2019).
6. Cytotoxicity Studies
- The cytotoxic effects of chlorobutanol, a related compound, have been examined on human corneal epithelial cells. This research is crucial for evaluating the safety and potential risks associated with the use of such compounds in ophthalmic medications (Tripathi & Tripathi, 1989).
Mechanism of Action
Target of Action
Similar compounds such as chlorobutanol have been known to disrupt the lipid structure of cell membranes .
Mode of Action
3-chlorobutanoyl chloride, like chlorobutanol, may interact with its targets by disrupting the lipid structure of the cell membrane and increasing cell permeability, leading to cell lysis . This interaction can cause cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .
Result of Action
The molecular and cellular effects of 3-chlorobutanoyl chloride’s action could include cell lysis due to increased cell permeability, cell retraction, and cessation of normal cytokines, cell movement, and mitotic activity .
properties
IUPAC Name |
3-chlorobutanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANUYPSKXKEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457508 | |
Record name | Butanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chlorobutanoyl Chloride | |
CAS RN |
1951-11-7 | |
Record name | Butanoyl chloride, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.